molecular formula C24H32N2O2 B6031989 1-benzyl-N-[3-(4-ethoxyphenyl)propyl]piperidine-4-carboxamide

1-benzyl-N-[3-(4-ethoxyphenyl)propyl]piperidine-4-carboxamide

Cat. No.: B6031989
M. Wt: 380.5 g/mol
InChI Key: VPMCGSKSXUQBPN-UHFFFAOYSA-N
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Description

1-benzyl-N-[3-(4-ethoxyphenyl)propyl]piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its piperidine core, which is substituted with a benzyl group and a 4-carboxamide moiety. The presence of the ethoxyphenyl group further enhances its chemical properties, making it a versatile molecule for various applications.

Properties

IUPAC Name

1-benzyl-N-[3-(4-ethoxyphenyl)propyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O2/c1-2-28-23-12-10-20(11-13-23)9-6-16-25-24(27)22-14-17-26(18-15-22)19-21-7-4-3-5-8-21/h3-5,7-8,10-13,22H,2,6,9,14-19H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMCGSKSXUQBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CCCNC(=O)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-[3-(4-ethoxyphenyl)propyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the piperidine ring, followed by the introduction of the benzyl and ethoxyphenyl groups. The final step usually involves the formation of the carboxamide group. Key reagents and conditions include:

    Piperidine ring formation: This can be achieved through cyclization reactions involving appropriate precursors.

    Benzyl group introduction: Benzylation reactions using benzyl halides in the presence of a base.

    Ethoxyphenyl group introduction: This can be done through Friedel-Crafts alkylation or acylation reactions.

    Carboxamide formation: This step typically involves the reaction of the amine group with a carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[3-(4-ethoxyphenyl)propyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and the piperidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-benzyl-N-[3-(4-ethoxyphenyl)propyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-N-[3-(4-ethoxyphenyl)propyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-N-[3-(4-methoxyphenyl)propyl]piperidine-4-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.

    1-benzyl-N-[3-(4-fluorophenyl)propyl]piperidine-4-carboxamide: Contains a fluorine atom on the phenyl ring.

    1-benzyl-N-[3-(4-chlorophenyl)propyl]piperidine-4-carboxamide: Features a chlorine atom on the phenyl ring.

Uniqueness

The presence of the ethoxy group in 1-benzyl-N-[3-(4-ethoxyphenyl)propyl]piperidine-4-carboxamide imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and valuable for specific research applications.

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